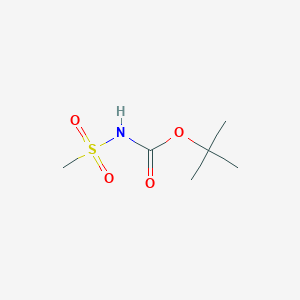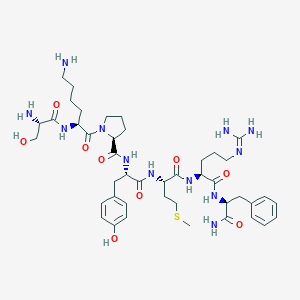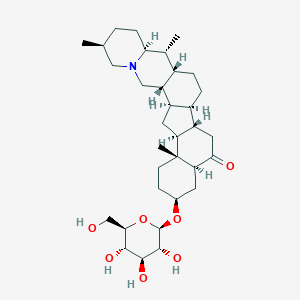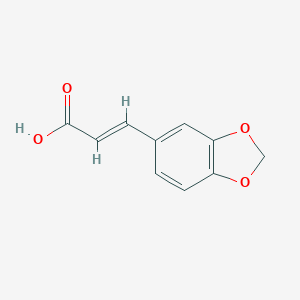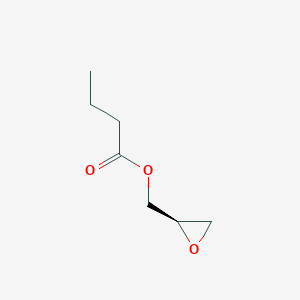
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine, also known as MSX-4, is a xanthine derivative that has been studied for its potential therapeutic applications. This compound has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders. In
Mecanismo De Acción
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine acts as a selective antagonist of the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain. By blocking this receptor, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine increases dopamine release in the brain, leading to enhanced cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
Efectos Bioquímicos Y Fisiológicos
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on the central nervous system. It has been shown to enhance cognitive function and memory in animal models, and has been studied for its potential as a treatment for various neurological disorders. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A2A receptor, making it a useful tool for studying the role of this receptor in the brain. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been shown to have significant effects on cognitive function and memory, making it a promising candidate for the development of new treatments for neurological disorders. However, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has some limitations for lab experiments, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. One potential direction is the development of new treatments for neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine may have applications in the field of cognitive enhancement, particularly in the areas of learning and memory. Further research is needed to fully understand the potential therapeutic applications of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine and to develop new treatments based on its mechanism of action.
Métodos De Síntesis
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine can be synthesized using a multi-step process that involves the reaction of 8-bromotheophylline with 4-propenylphenol, followed by the addition of propylamine and propyl bromide. The resulting product is then treated with a base, resulting in the formation of (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied extensively for its potential therapeutic applications. It has been shown to have significant effects on the central nervous system, including its ability to enhance cognitive function and memory. Additionally, (E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
151539-44-5 |
|---|---|
Nombre del producto |
(E)-7-Methyl-8-(4-propoxystyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C23H30N4O3 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
7-methyl-8-[(E)-2-(4-propoxyphenyl)ethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C23H30N4O3/c1-5-14-26-21-20(22(28)27(15-6-2)23(26)29)25(4)19(24-21)13-10-17-8-11-18(12-9-17)30-16-7-3/h8-13H,5-7,14-16H2,1-4H3/b13-10+ |
Clave InChI |
JTWPSKSASMNZAW-UHFFFAOYSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=C(C=C3)OCCC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=C(C=C3)OCCC)C |
Sinónimos |
(E)-1,3-Dipropyl-7-methyl-8-(2-(4-propoxyphenyl)ethenyl)-3,7-dihydro-1 H-purine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



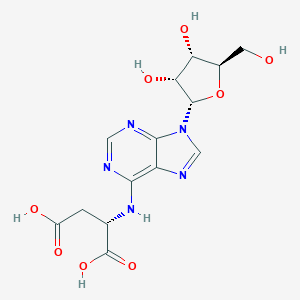
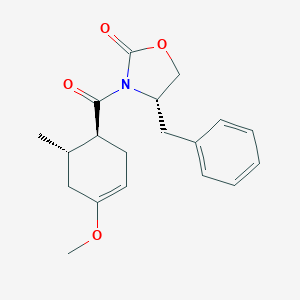




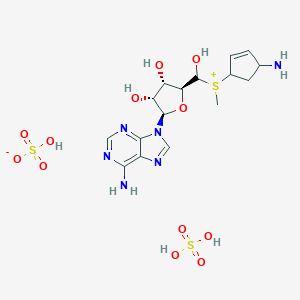
![2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-YL]-N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B120945.png)
